SH-4-54 -

SH-4-54

Catalog Number: EVT-283181
CAS Number:
Molecular Formula: C29H27F5N2O5S
Molecular Weight: 610.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SH-4-54 is a small molecule developed through rational structure-based design. [] It is classified as a STAT3 inhibitor and is primarily used in preclinical research to investigate the therapeutic potential of targeting the STAT3 signaling pathway in various diseases, including cancer. [] SH-4-54 works by mimicking the native phosphopeptide binding sequence of STAT3, thereby blocking its SH2 domain. []

Mechanism of Action

SH-4-54 primarily acts by inhibiting STAT3, a transcription factor involved in various cellular processes, including cell growth, survival, and differentiation. [] The molecule binds to the SH2 domain of STAT3, preventing its phosphorylation (activation) and disrupting the formation of transcriptionally active STAT3:STAT3 dimers. [] This inhibition disrupts downstream STAT3 signaling, leading to decreased expression of STAT3 target genes, such as c-Myc, and ultimately inhibiting cell proliferation, inducing apoptosis, and increasing sensitivity to other treatments. [, ] Some studies suggest that SH-4-54 may also inhibit STAT5, another transcription factor with similar functions to STAT3. [, , ]

Applications
  • Multiple Myeloma: SH-4-54 demonstrated significant anti-tumor activity against multiple myeloma cell lines, including those derived from patients. [] It induced apoptosis and reduced the viability of myeloma cells while showing minimal toxicity towards non-malignant cells. []
  • Chronic Myeloid Leukemia: In chronic myeloid leukemia cell lines, SH-4-54 inhibited cell growth and induced apoptosis, suggesting its potential to overcome imatinib resistance. []
  • Hepatocellular Carcinoma: Combining SH-4-54 with radiotherapy enhanced the radiosensitivity of hepatocellular carcinoma cells. []
  • B Lymphoblastic Leukemia: SH-4-54, alone or in combination with dexamethasone, showed potential in treating B lymphoblastic leukemia cells with IKZF1 deletions, highlighting its potential for targeting specific genetic vulnerabilities. []
  • Neuroblastoma: SH-4-54 enhanced the anti-tumor effects of Cetuximab in neuroblastoma cells, particularly those with low UBE4B expression, suggesting its potential use in combination therapy. []
  • Glioblastoma: The efficacy of SH-4-54 in glioblastoma varied depending on the cell line and the presence of stromal cells, highlighting the complex interplay between tumor cells and their microenvironment. []
  • Breast Cancer: Chronic SH-4-54 treatment resulted in distinct effects on different breast cancer subtypes, indicating the need for careful patient stratification when targeting STAT3/5. []
  • Head and Neck Squamous Cell Carcinoma: SH-4-54 inhibited invasion and reversed the effects of Rab18 overexpression in head and neck squamous cell carcinoma cells, indicating its potential in targeting specific oncogenic pathways. [, ]
  • Chronic Hypoxia-Induced Microvessel Proliferation: SH-4-54 effectively attenuated chronic hypoxia-induced microvessel proliferation and basal membrane degradation in rat bone marrow by inhibiting the IL-6/JAK2/STAT3/MMP-9 pathway. []
  • Bladder Cancer: SH-4-54 showed promise as a monotherapy and in combination with other chemotherapeutics or oncolytic adenovirus therapy for bladder cancer treatment. []
  • Retinal Degeneration: SH-4-54 alleviated immune response and rescued photoreceptor cells under oxidative stress in a mouse model of retinal degeneration, suggesting its potential therapeutic application for age-related macular degeneration and similar diseases. []
  • Neointimal Hyperplasia: In a mouse model, SH-4-54 attenuated neointimal hyperplasia, which is the thickening of the innermost layer of the artery wall, by inhibiting the proliferation and migration of vascular smooth muscle cells. []
  • Hepatic Fibrogenesis: SH-4-54 exhibited antifibrogenic properties by inhibiting the activation of hepatic stellate cells, which are the primary cell type involved in liver fibrosis, highlighting its potential therapeutic application for liver diseases. []
Future Directions
  • Combination Therapies: Further research is needed to explore the synergistic potential of SH-4-54 with other therapies, such as chemotherapy, radiotherapy, and immunotherapy. [, , , ]
  • Patient Stratification: Identifying biomarkers to predict which patients would benefit most from SH-4-54 treatment is crucial for personalized medicine approaches. [, , , ]
  • Drug Resistance: Investigating mechanisms of resistance to SH-4-54 and developing strategies to overcome them will be essential for long-term treatment success. []
  • In vivo Studies: While promising in vitro results have been observed, more comprehensive in vivo studies are necessary to evaluate the efficacy and safety of SH-4-54 in animal models and eventually translate these findings to clinical trials. [, ]

    Compound Description: Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), inhibiting its activation. It is used in the treatment of certain types of cancer.

    Relevance: Research has shown that combining Cetuximab with SH-4-54 can enhance the anti-proliferative and anti-migratory effects in neuroblastoma cells, particularly in cells with low UBE4B expression. This suggests a synergistic relationship between targeting EGFR with Cetuximab and inhibiting STAT3/5 with SH-4-54.

    Compound Description: Tofacitinib is a selective inhibitor of Janus kinase 1 (JAK1), a key component of the JAK/STAT signaling pathway. It is used to treat rheumatoid arthritis and ulcerative colitis.

    Relevance: Similar to SH-4-54, Tofacitinib targets the JAK/STAT pathway, although at a different point in the pathway. Studies have shown that combining Tofacitinib with dexamethasone can re-sensitize IKZF1-deleted B lymphoblastic leukemia cells to glucocorticoid-induced apoptosis, suggesting a potential therapeutic benefit of combining JAK/STAT inhibitors like Tofacitinib and SH-4-54 with glucocorticoids.

    Compound Description: Stattic is a small molecule inhibitor that specifically targets STAT3, preventing its dimerization and subsequent DNA binding.

    Relevance: Stattic shares a similar mechanism of action with SH-4-54, as both compounds ultimately inhibit STAT3 activity. Both Stattic and SH-4-54 have been investigated for their potential in cancer treatment.

    Compound Description: Nifuroxazide is a nitrofuran antibiotic with known activity against STAT3.

    Relevance: Similar to SH-4-54, Nifuroxazide inhibits STAT3. It has been investigated for its anti-tumor effects in bladder cancer.

    Compound Description: Decitabine is a DNA methyltransferase inhibitor, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

    Relevance: Research suggests that Decitabine can induce the expression of genes involved in pro-survival pathways like JAK-STAT. Combining Decitabine with a JAK-STAT inhibitor like SH-4-54 might enhance its antitumor activity.

    Compound Description: Ruxolitinib is a selective inhibitor of JAK1 and JAK2. It is used to treat myelofibrosis and polycythemia vera.

    Relevance: Like SH-4-54, Ruxolitinib targets the JAK-STAT pathway. Studies suggest that combining Ruxolitinib with other inhibitors targeting the STAT3 pathway, like SH-4-54, could enhance cell killing effects in pancreatic cancer cells.

    Compound Description: APX3330 is an inhibitor of Ref-1 (redox factor-1), a protein involved in DNA repair and redox signaling.

    Relevance: Ref-1 regulates STAT3 activity. The use of APX3330 alongside STAT3 inhibitors like SH-4-54 may enhance the inhibition of the STAT3 pathway in certain cancers.

    Compound Description: Imatinib mesylate is a tyrosine kinase inhibitor, primarily used to treat chronic myeloid leukemia (CML). It functions by inhibiting the BCR-ABL1 tyrosine kinase.

    Relevance: While Imatinib targets BCR-ABL1, resistance to Imatinib can occur, and research suggests that targeting both STAT3 and STAT5 with compounds like SH-4-54 might offer a potential strategy to overcome this resistance.

Properties

Product Name

SH-4-54

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]benzoic acid

Molecular Formula

C29H27F5N2O5S

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C29H27F5N2O5S/c1-35(42(40,41)28-26(33)24(31)23(30)25(32)27(28)34)16-22(37)36(21-13-11-20(12-14-21)29(38)39)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18H,2-6,15-16H2,1H3,(H,38,39)

InChI Key

VFPYGNNOSJWBHF-UHFFFAOYSA-N

SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Solubility

Soluble in DMSO

Synonyms

SH-4-54; SH 4-54; SH4-54; SH-454; SH 454; SH454.

Canonical SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.